molecular formula C10H6BrNO3 B1343748 5-(3-Bromophenyl)isoxazole-3-carboxylic acid CAS No. 887979-15-9

5-(3-Bromophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1343748
CAS No.: 887979-15-9
M. Wt: 268.06 g/mol
InChI Key: HFKRALPUNLGDQX-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. The presence of a bromophenyl group at the 5-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrile oxide can undergo a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of dry solvents, controlled temperatures, and specific catalysts to facilitate the cyclization process. Microwave irradiation has also been employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Substituted Isoxazoles: Products formed by substitution reactions.

    Oxazoles: Products formed by photochemical rearrangement.

Scientific Research Applications

5-(3-Bromophenyl)isoxazole-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromophenyl)isoxazole-3-carboxylic acid is unique due to the specific positioning of the bromophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-bromophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-2-6(4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRALPUNLGDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647051
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887979-15-9
Record name 5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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